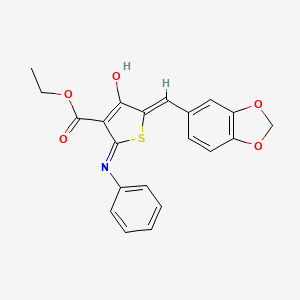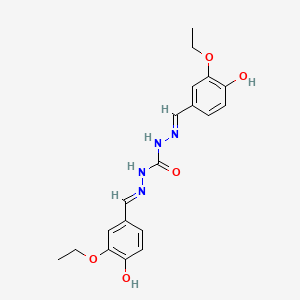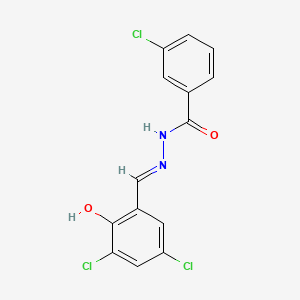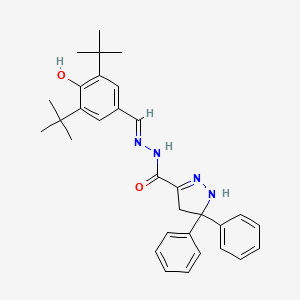![molecular formula C13H9N3O2 B1189412 2-[(1H-pyrrol-2-ylmethylene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B1189412.png)
2-[(1H-pyrrol-2-ylmethylene)amino]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1H-pyrrol-2-ylmethylene)amino]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both pyrrole and isoindole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-pyrrol-2-ylmethylene)amino]-1H-isoindole-1,3(2H)-dione typically involves the condensation of an appropriate pyrrole derivative with an isoindole derivative under controlled conditions. One common method involves the use of a catalytic amount of iron (III) chloride in water, which facilitates the condensation reaction under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1H-pyrrol-2-ylmethylene)amino]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrrole and isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-[(1H-pyrrol-2-ylmethylene)amino]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism by which 2-[(1H-pyrrol-2-ylmethylene)amino]-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. The compound can bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrole-2-carboxaldehyde: Shares the pyrrole moiety but lacks the isoindole structure.
1H-isoindole-1,3(2H)-dione: Contains the isoindole structure but lacks the pyrrole moiety.
Uniqueness
2-[(1H-pyrrol-2-ylmethylene)amino]-1H-isoindole-1,3(2H)-dione is unique due to the combination of pyrrole and isoindole structures, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H9N3O2 |
|---|---|
Molekulargewicht |
239.23g/mol |
IUPAC-Name |
2-[(E)-1H-pyrrol-2-ylmethylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C13H9N3O2/c17-12-10-5-1-2-6-11(10)13(18)16(12)15-8-9-4-3-7-14-9/h1-8,14H/b15-8+ |
InChI-Schlüssel |
XXMGXKFAIDRWQE-OVCLIPMQSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=CC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-[4-(diethylamino)phenyl]-1-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B1189329.png)

![N'-(2-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B1189331.png)

![2-(2-Bromo-4-methylphenoxy)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide](/img/new.no-structure.jpg)
![2-{[(4-{4-[(2-Hydroxy-3,5-diiodobenzylidene)amino]benzyl}phenyl)imino]methyl}-4,6-diiodophenol](/img/structure/B1189342.png)

![2-methyl-1H-indole-3-carbaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B1189345.png)

![N-(1-{[2-(3,5-dibromo-2-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B1189347.png)

